N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide
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Overview
Description
N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps. One common approach is to start with the preparation of the sulfonamide intermediate. This can be achieved by reacting 3-chloro-4-fluoroaniline with a sulfonyl chloride under basic conditions to form the sulfonamide. The resulting sulfonamide is then reacted with an appropriate ethylating agent to introduce the ethyl group.
The next step involves the coupling of the sulfonamide intermediate with 4-isobutyramidobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-2-(4-isobutyramidophenyl)acetamide
Uniqueness
N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the sulfonamide and isobutyramido groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[(3-chloro-4-fluorophenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-12(2)18(25)24-14-5-3-13(4-6-14)19(26)22-9-10-23-29(27,28)15-7-8-17(21)16(20)11-15/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEJLBONGMEZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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